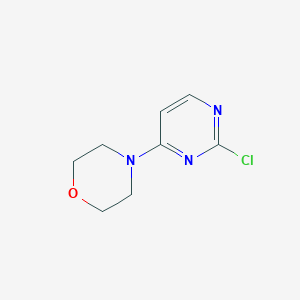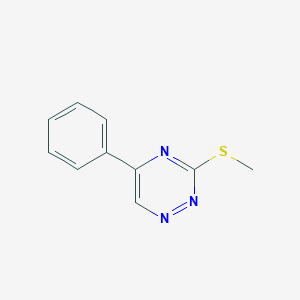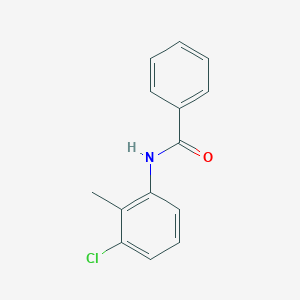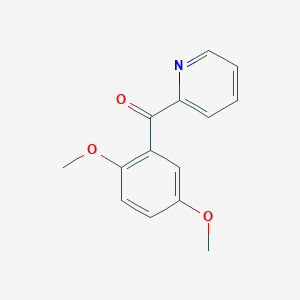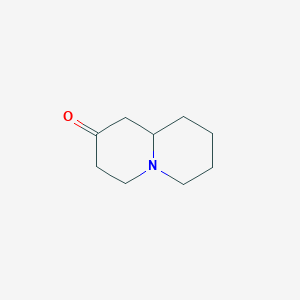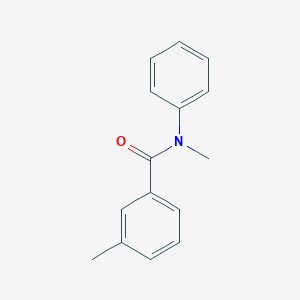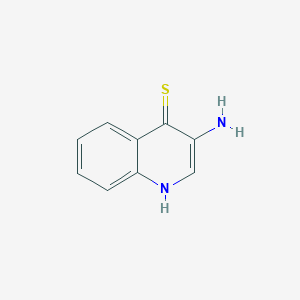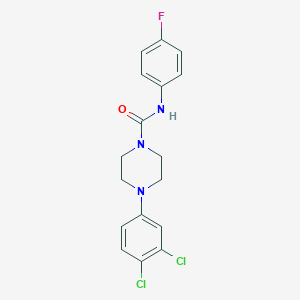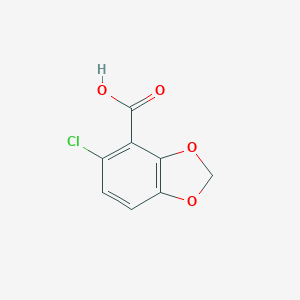
2-Dimethoxyphosphorylpropan-2-ol
Overview
Description
2-Dimethoxyphosphorylpropan-2-ol, also known as dimethyl (1-hydroxy-1-methylethyl)phosphonate, is an organophosphorus compound with the molecular formula C5H13O4P. It is a colorless liquid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dimethoxyphosphorylpropan-2-ol can be synthesized through the reaction of dimethyl phosphite with acetone in the presence of a base. The reaction typically proceeds as follows:
(CH3O)2P(O)H+CH3COCH3→(CH3O)2P(O)CH(CH3OH)
The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of dimethyl phosphite with acetone in a flow reactor. The reaction is catalyzed by a base, such as sodium methoxide, and the product is separated and purified using distillation techniques. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Dimethoxyphosphorylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl (1-oxo-1-methylethyl)phosphonate.
Reduction: It can be reduced to form dimethyl (1-hydroxy-1-methylethyl)phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products
Oxidation: Dimethyl (1-oxo-1-methylethyl)phosphonate.
Reduction: Dimethyl (1-hydroxy-1-methylethyl)phosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
2-Dimethoxyphosphorylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-dimethoxyphosphorylpropan-2-ol involves its interaction with various molecular targets, particularly enzymes that contain active sites capable of binding phosphorus-containing compounds. The compound can act as an inhibitor or modulator of enzyme activity by forming stable complexes with the active site residues. This interaction can alter the enzyme’s catalytic activity and affect the overall biochemical pathway.
Comparison with Similar Compounds
2-Dimethoxyphosphorylpropan-2-ol can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dimethyl (2-hydroxyethyl)phosphonate: Contains a hydroxyl group on a different carbon atom, leading to different reactivity and applications.
Dimethyl (1-hydroxy-2-methylpropyl)phosphonate: Has a similar structure but with an additional methyl group, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various scientific fields.
Properties
IUPAC Name |
2-dimethoxyphosphorylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-5(2,6)10(7,8-3)9-4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBAMTNWFFDMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381680 | |
| Record name | ST50996204 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-68-6 | |
| Record name | ST50996204 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
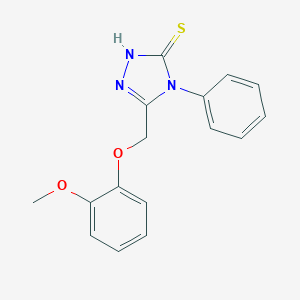

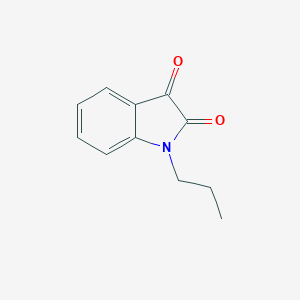
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

